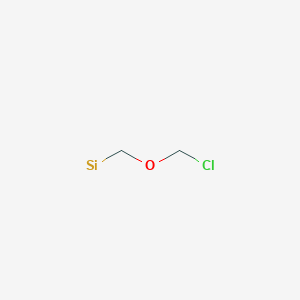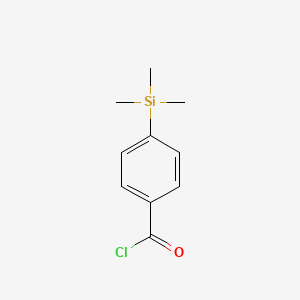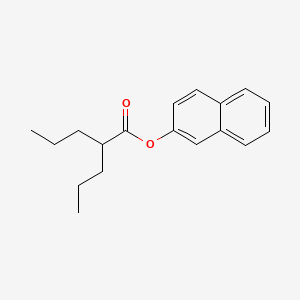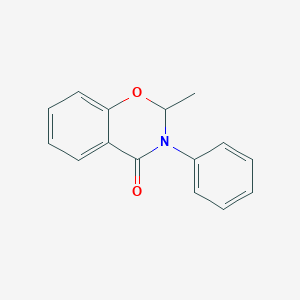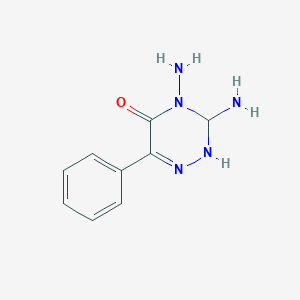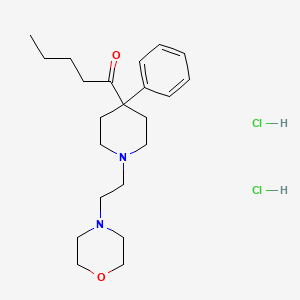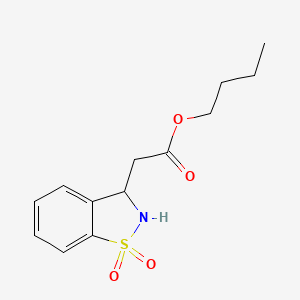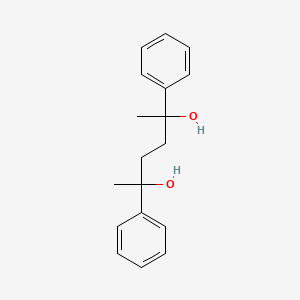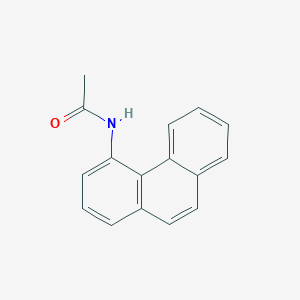
N-(Phenanthren-4-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenanthren-4-YL)acetamide is an organic compound that belongs to the class of acetamides. It features a phenanthrene moiety attached to an acetamide group. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, which imparts unique chemical properties to the compound. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenanthren-4-YL)acetamide typically involves the acylation of phenanthrene derivatives. One common method is the reaction of phenanthrene-4-amine with acetic anhydride under acidic conditions to yield the desired acetamide. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Phenanthren-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the phenanthrene moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene-4-amine.
Substitution: Halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
N-(Phenanthren-4-YL)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(Phenanthren-4-YL)acetamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate into DNA, disrupting its structure and function. This property is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with DNA replication and transcription. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
N-(Phenanthren-9-YL)acetamide: Another phenanthrene derivative with similar structural features but different positional isomerism.
N-(Anthracen-9-YL)acetamide: Contains an anthracene moiety instead of phenanthrene, leading to different chemical and biological properties.
N-(Naphthalen-1-YL)acetamide: Features a naphthalene ring system, which is simpler than phenanthrene but shares some aromatic characteristics.
Uniqueness: N-(Phenanthren-4-YL)acetamide is unique due to the specific positioning of the acetamide group on the phenanthrene ring, which influences its chemical reactivity and biological activity. The phenanthrene moiety provides a rigid and planar structure that can interact with biological macromolecules in a distinct manner compared to other aromatic acetamides.
Propriétés
Numéro CAS |
24079-40-1 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-phenanthren-4-ylacetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-15-8-4-6-13-10-9-12-5-2-3-7-14(12)16(13)15/h2-10H,1H3,(H,17,18) |
Clé InChI |
ZFGRQZOXTBUVNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


